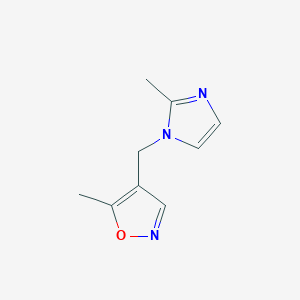

5-methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole

Description

Properties

IUPAC Name |

5-methyl-4-[(2-methylimidazol-1-yl)methyl]-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-7-9(5-11-13-7)6-12-4-3-10-8(12)2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVPNLLXRWPLBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN2C=CN=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-1H-imidazole with a suitable isoxazole precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl groups attached to the rings

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .

Scientific Research Applications

5-methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions .

Mechanism of Action

The mechanism of action of 5-methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents on the isoxazole and imidazole rings critically influence physicochemical properties and bioactivity. Key structural variations among analogues include:

Key Observations :

- Electron-Withdrawing Groups : Chloro and methoxy substituents (e.g., in ) enhance antimicrobial activity by increasing electrophilicity and membrane penetration.

- Benzimidazole vs.

- Carboxylic Acid Functionalization : The addition of a carboxylic acid group () improves solubility and enables salt formation, critical for pharmacokinetics.

Biological Activity

5-Methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole is a heterocyclic compound that combines the structural features of isoxazole and imidazole rings. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

The compound is characterized by its molecular formula and a CAS number of 1865116-87-5. The synthesis typically involves the cyclization of 2-methyl-1H-imidazole with an appropriate isoxazole precursor, often utilizing bases like sodium hydride or potassium carbonate in organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled conditions.

Biological Activities

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to isoxazoles. For instance, derivatives of oxazolo[5,4-d]pyrimidines, which share structural similarities with 5-methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole, have shown significant cytotoxic effects against various cancer cell lines. One study reported that certain derivatives exhibited a 50% cytotoxic concentration (CC50) lower than that of established chemotherapeutics like fluorouracil and cisplatin, indicating their potential as effective anticancer agents .

Antimicrobial Activity

Isoxazole derivatives are also noted for their antimicrobial properties. A study examining various synthesized alkaloids found that certain compounds demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM . This suggests that 5-methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole may possess similar antimicrobial capabilities.

The biological activity of 5-methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole can be attributed to several mechanisms:

- Inhibition of Protein Kinases : Isoxazole derivatives have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival.

- Apoptosis Induction : Some studies suggest that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Study on Anticancer Activity

A research article focused on new oxazolo[5,4-d]pyrimidine derivatives indicated that specific modifications could enhance anticancer activity. The study demonstrated that compounds with a methyl group at position 5 exhibited improved cytotoxicity against colorectal cancer cell lines compared to traditional treatments .

Study on Antimicrobial Efficacy

In another investigation, the antimicrobial activity of various isoxazole-based compounds was assessed against a range of pathogens. The results showed promising antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .

Comparative Analysis

| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 5-Methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole | Isoxazole/Imidazole | Moderate | Moderate |

| Oxazolo[5,4-d]pyrimidine Derivatives | Oxazolo/Pyrimidine | High (CC50 < Fluorouracil) | Low |

| Isoxazole Alkaloids | Isoxazole | Low | High (MIC < 20 µM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.